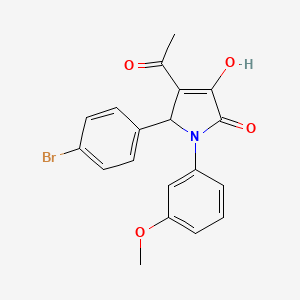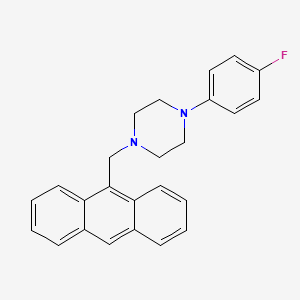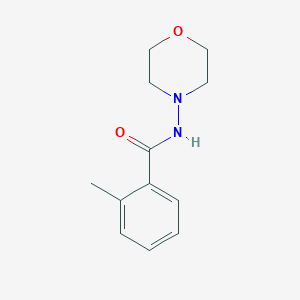![molecular formula C18H23N3O2 B5047093 7-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2,3-dimethyl-1H-indole](/img/structure/B5047093.png)
7-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2,3-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2,3-dimethyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. Attached to this indole ring is a diazepane ring, which is a seven-membered ring containing two nitrogen atoms . The acetyl group attached to the diazepane ring could potentially make this compound an effective acetylating agent .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of an indole ring substituted at the 7-position with a carbonyl-linked diazepane ring. The diazepane ring would also carry an acetyl substituent .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich indole ring, the electron-deficient carbonyl group, and the potential nucleophilicity or basicity of the diazepane nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any chiral centers, and its overall polarity and solubility .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(2,3-dimethyl-1H-indole-7-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-13(2)19-17-15(12)6-4-7-16(17)18(23)21-9-5-8-20(10-11-21)14(3)22/h4,6-7,19H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOBZNQYKGBEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B5047011.png)
![4-(5-{[(6Z)-5-IMINO-2-(4-METHYLPHENYL)-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B5047022.png)

![Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B5047032.png)
![7-(Benzylamino)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B5047038.png)

![4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B5047058.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5047067.png)


![[1-(Pyridin-2-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B5047104.png)
![N-benzyl-N-[3-(benzyloxy)-4-methoxybenzyl]-2-phenylethanamine](/img/structure/B5047108.png)
![17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene](/img/structure/B5047109.png)
